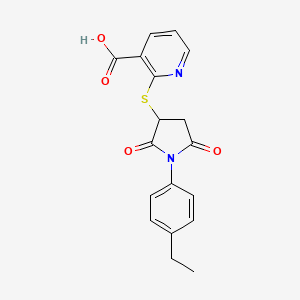

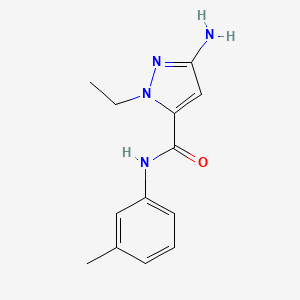

2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

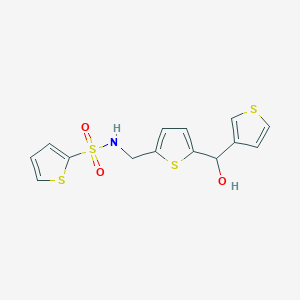

The compound is a derivative of nicotinic acid, also known as vitamin B3 or niacin . It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals and natural products . The compound also has a thioether linkage, connecting the pyrrolidinone ring to the nicotinic acid moiety .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, it might involve reactions similar to those used in the synthesis of thiophene derivatives . This could involve heterocyclization of various substrates . Additionally, the Suzuki-Miyaura coupling reaction, which is commonly used in the formation of carbon-carbon bonds, might be involved .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The pyrrolidinone ring and the aromatic ring in the nicotinic acid moiety would contribute to the rigidity of the molecule .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the pyrrolidinone ring could undergo reactions at the carbonyl group . The thioether linkage might also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the polar carbonyl group and the potential for hydrogen bonding might make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Industrial Applications

Nicotinic acid is crucial in various industrial applications, including food, pharmaceutical, and biochemical industries. Research has focused on green chemistry methods for nicotinic acid production, aiming to minimize environmental impact. Innovative ecological methods have been explored for its synthesis from commercially available raw materials, indicating the potential for more sustainable industrial production processes (Lisicki, Nowak, & Orlińska, 2022).

Crystallography and Material Science

The synthesis of 2-((2-ethylphenyl)amino)nicotinic acid and its crystal structure analysis have shown that alkylation impacts the molecule's conformation. This disrupts its planar conformation, affecting crystal packing and crystallization tendencies from the melt, which has implications for material science and crystal engineering (Kalra, Zhang, Parkin, & Li, 2017).

Heterocyclic Synthesis

Research into heterocyclic synthesis using nicotinic acid esters has led to the development of new derivatives with potential applications in pharmaceuticals and organic chemistry. These compounds are synthesized through reactions involving pyridine-2(1H)-thione derivatives, demonstrating the versatility of nicotinic acid in synthesizing complex heterocyclic structures (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Pharmaceutical and Biochemical Industries

Nicotinic acid's separation and recovery processes have been studied to enhance its production efficiency. Reactive extraction using organophosphorus solvating extractants has shown promise in intensifying the recovery process, essential for its wide usage in food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).

Agricultural Applications

The synthesis and evaluation of nicotinic acid derivatives for insecticidal activity highlight its potential application in agriculture. Certain derivatives have shown significant effects on toxicity to insects, indicating the possibility of developing new, more effective insecticides based on nicotinic acid chemistry (Deshmukh, Patil, & Shripanavar, 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Benzylic halides, which might be structurally similar, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that boronic acids and their esters, which could be structurally related, are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Pharmacokinetics

It’s important to note that boronic acids and their esters, which might be structurally similar, are only marginally stable in water . This could potentially impact their bioavailability.

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the rate of reaction of boronic acids and their esters, which could be structurally related, is considerably accelerated at physiological ph . This suggests that the compound’s action could be influenced by the pH of its environment.

Eigenschaften

IUPAC Name |

2-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S/c1-2-11-5-7-12(8-6-11)20-15(21)10-14(17(20)22)25-16-13(18(23)24)4-3-9-19-16/h3-9,14H,2,10H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVQGZPCFNGEKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-Ethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2473982.png)

![6-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2473985.png)

![Methyl 4-((4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2473988.png)